molecular formula C14H16N4O2 B14895108 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol

Cat. No.: B14895108
M. Wt: 272.30 g/mol
InChI Key: KSYSMLSEHFKEOK-OQLLNIDSSA-N
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Description

MFCD02333451 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02333451 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

Industrial Production Methods

Industrial production of MFCD02333451 typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the end product.

Scientific Research Applications

MFCD02333451 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and processes.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: MFCD02333451 is being explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in industrial processes, such as the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of MFCD02333451 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N4O2/c1-2-4-11-8-13(20)17-14(16-11)18-15-9-10-5-3-6-12(19)7-10/h3,5-9,19H,2,4H2,1H3,(H2,16,17,18,20)/b15-9+

InChI Key

KSYSMLSEHFKEOK-OQLLNIDSSA-N

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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